Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Overview
Description
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, often referred to as MCPO, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble liquid with a low melting point and boiling point. It is an important intermediate in organic synthesis and has been used in a wide range of research studies.
Scientific Research Applications
Polymorphic Studies
- A Second Monoclinic Polymorph of (E)-Phenyl(Pyridin-2-yl)Methanone Oxime : This study discusses a second monoclinic polymorph of a compound closely related to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-. It highlights the different crystalline structures and their implications in the field of crystallography (Rodríguez-Mora et al., 2013).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity of Derivatives : A study on the synthesis of various derivatives of a compound similar to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, demonstrated significant antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Reaction Studies
- Base-Catalysed Aromatic Nucleophilic Substitution Reactions : This research explored the reaction kinetics of substituted cyclohexanone oximes in various solvents, offering insights into the reactivity and potential applications of these compounds in chemical synthesis (Jain, Gupta, & Kumar, 1990).
Synthetic Chemistry and Structural Studies
- Unexpected Products in Condensation Reactions : The study focused on unexpected products from condensation reactions involving compounds similar to Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-. This research aids in understanding complex reaction pathways and could inform the synthesis of novel compounds (Rusnac et al., 2020).
Biological Activity Studies
- Antibacterial Evaluation and Computational Study : This paper discusses the synthesis and antibacterial evaluation of derivatives of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, highlighting their potential in the development of new antibacterial agents. It also includes molecular docking and computational studies, which are crucial for understanding the interaction mechanisms of these compounds (Chaudhary, Shukla, & Kant, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Cyclohexyl-pyridin-2-yl-methanone oxime, like other oximes, is formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the compound . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes are known to play a role in various biochemical reactions, including the formation of imines and hydrazones .
Pharmacokinetics
The pharmacokinetics of oximes can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Oximes are known to have various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclohexyl-pyridin-2-yl-methanone oxime. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
(NE)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPZTYVDZIZIPV-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NO)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C(=N\O)/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425190 | |
Record name | Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61890-43-5 | |
Record name | Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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